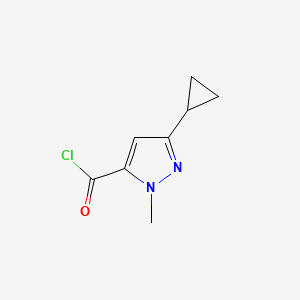

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride

Description

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 3, a methyl group at position 1, and a reactive carbonyl chloride at position 5. The cyclopropyl group introduces steric rigidity and electronic effects, while the carbonyl chloride moiety renders the compound highly reactive toward nucleophiles, making it a valuable intermediate in organic synthesis, particularly for forming amides or esters.

Properties

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNJTKBTGMOMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00664686 | |

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136283-92-6 | |

| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is to start with 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then treated with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid+SOCl2→3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chlorinating agents.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acid: Formed by hydrolysis.

Alcohol: Formed by reduction.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used as an intermediate for the preparation of various pyrazole derivatives. Its reactivity makes it a valuable building block for constructing complex molecules.

Biology and Medicine: This compound and its derivatives have potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore the therapeutic potential of compounds derived from this compound.

Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Pyrazole derivatives with varying substituents exhibit distinct physicochemical behaviors. For example:

- Aromatic vs. In contrast, the cyclopropyl group in the target compound likely reduces steric bulk and lowers melting points due to weaker intermolecular interactions .

- Electron-Withdrawing Groups : Derivatives such as 3b (4-chlorophenyl) and 3d (4-fluorophenyl) show elevated melting points (171–183°C) due to enhanced dipole interactions from halogen substituents. The carbonyl chloride in the target compound may similarly increase polarity but with greater reactivity .

Functional Group Reactivity

- Carbonyl Chloride vs. Carboxamide : The target compound’s carbonyl chloride group is far more reactive than the carboxamide groups in ’s derivatives (e.g., 3a–3e ), which require coupling agents like EDCI/HOBt for amide bond formation. Carbonyl chlorides readily undergo nucleophilic acyl substitution without additional activation, enabling faster reactions with amines or alcohols .

- Aldehyde and Ester Derivatives : Compounds like 1-Methyl-1H-pyrazole-4-carbaldehyde () and Methyl 1H-pyrazole-3-carboxylate are less reactive than carbonyl chlorides, limiting their utility in acylations but offering stability for storage .

Spectral Characteristics

- IR Spectroscopy : Carboxamides (e.g., 3b ) exhibit carbonyl stretches near 1636 cm⁻¹, while carbonyl chlorides typically absorb strongly at ~1800 cm⁻¹. The target compound’s IR spectrum would thus differ markedly from amide derivatives .

- NMR Spectroscopy : The cyclopropyl group in the target compound would produce distinct proton signals (multiplet, δ 1–2 ppm), contrasting with aromatic protons in phenyl-substituted analogs (δ 7–8 ppm) .

Data Tables: Comparative Analysis of Pyrazole Derivatives

Biological Activity

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a cyclopropyl group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.

Synthesis:

The synthesis typically involves the chlorination of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions:

This method is efficient for producing the carbonyl chloride derivative, which serves as an intermediate in the synthesis of various pyrazole derivatives.

Biological Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anti-inflammatory Properties:

Studies suggest that compounds derived from this pyrazole exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives have shown significant inhibition of COX-2 activity, which is crucial in inflammatory pathways.

2. Antimicrobial Activity:

Research has demonstrated that pyrazole derivatives can possess antimicrobial properties against various bacterial strains. In vitro studies indicate that this compound and its derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

3. Antitumor Effects:

Some studies have explored the potential antitumor activity of pyrazole derivatives. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study 1: Anti-inflammatory Activity

A study conducted by Zhang et al. (2022) evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of pyrazoles, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antimicrobial properties .

Case Study 3: Antitumor Activity

A study by Li et al. (2023) investigated the effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, with an IC50 value of 15 µM .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Enzyme Inhibition: The carbonyl chloride group enhances nucleophilic attack by amino acids in active sites of enzymes, leading to inhibition.

Receptor Binding: Derivatives may bind to various receptors involved in inflammation and cancer progression, modulating their activity.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-Cyclopropyl-1-methyl-1H-pyrazole | Anti-inflammatory, Antimicrobial | COX inhibition |

| 3-Cyclopropyl-1-methyl-5-carboxylic acid | Moderate antimicrobial | Cell wall synthesis disruption |

| Analog A | Antitumor | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.